molecular formula C21H23NO2 B583761 (2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone CAS No. 1345966-76-8

(2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone

Cat. No. B583761
M. Wt: 321.4
InChI Key: NJRFLQZVMFTRAS-UHFFFAOYSA-N
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Description

“(2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone” is a synthetic compound with the molecular formula C21H23NO2 . It is also known by several synonyms such as RCS-4 2-methoxy isomer, RCS-2, and KSN77ZL0GD . The compound has a molecular weight of 321.4 g/mol .


Molecular Structure Analysis

The compound has a complex molecular structure. The IUPAC name for this compound is (2-methoxyphenyl)- (1-pentylindol-3-yl)methanone . The InChI string and the Canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has seven rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 321.172878976 g/mol . The topological polar surface area of the compound is 31.2 Ų . The compound has 24 heavy atoms .

Scientific Research Applications

  • Identification and Quantification : The compound was identified as an adulterant in herbal products obtained via the Internet. It is a positional isomer of another compound, RCS-4, and has been found alongside other cannabinoid receptor agonists in commercial products (Nakajima et al., 2011). Another study also identified it as a benzoylindole in various illegal products (Nakajima et al., 2011).

  • Cannabimimetic Effects : Research has explored the genotoxic properties of this compound, particularly in relation to its DNA-damaging effects in various human cell lines. The compound induced micronuclei, a sign of chromosomal aberrations, but did not cause oxidative damage to DNA bases (Ferk et al., 2016).

  • Presence in Illegal Products : The compound has been found as an adulterant in a range of illegal products, including those sold as 'herbal' items. Its concentration varied significantly among different products (Uchiyama et al., 2010).

  • Structural Elucidation : Studies have focused on the structural and spectral elucidation of this compound and related substances, providing detailed analytical data to aid in its detection and identification (Denooz et al., 2013).

  • Pharmacokinetics and Metabolism : The compound's pharmacokinetics and metabolism were studied in pigs, offering insights that could inform our understanding of its behavior in humans. This study focused on the distribution of the compound and related substances in various tissues and fluids (Schaefer et al., 2017).

properties

IUPAC Name

(2-methoxyphenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-3-4-9-14-22-15-18(16-10-5-7-12-19(16)22)21(23)17-11-6-8-13-20(17)24-2/h5-8,10-13,15H,3-4,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFLQZVMFTRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342665
Record name (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone

CAS RN

1345966-76-8
Record name RCS-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RCS-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSN77ZL0GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
H Choi, S Heo, E Kim, BY Hwang, C Lee, J Lee - Forensic Toxicology, 2013 - Springer
Four herbal incense products were seized from suspected drug abusers in Korea. The major ingredients in the herbal incense samples were purified, and their structures were …
Number of citations: 38 link.springer.com
J Lee - researchgate.net
Four herbal incense products were seized from suspected drug abusers in Korea. The major ingredients in the herbal incense samples were purified, and their structures were …
Number of citations: 2 www.researchgate.net
H Chung, H Choi, S Heo, E Kim, J Lee - Forensic toxicology, 2014 - Springer
The rapid increase in the number of new psychoactive substances and their abuse is the most recent drug abuse issue worldwide. Although abuse of synthetic cannabinoids is highly …
Number of citations: 68 link.springer.com
S Heo, E Kim, J Lee - researchgate.net
The rapid increase in the number of new psychoactive substances and their abuse is the most recent drug abuse issue worldwide. Although abuse of synthetic cannabinoids is highly …
Number of citations: 0 www.researchgate.net
M Park, S Yeon, J Lee, S In - Journal of Pharmaceutical and Biomedical …, 2015 - Elsevier
Abstract Analysis of drugs in hair is often used as a routine method to obtain detailed information about drug ingestion. However, few studies have been conducted on disposition of …
Number of citations: 24 www.sciencedirect.com
M Jang, I Shin, W Yang, H Chang, HH Yoo… - Forensic science …, 2014 - Elsevier
Abuse of fluorinated synthetic cannabinoid analogs to avoid existing legal regulations has increased globally. The fluorinated JWH-122 analog, MAM-2201, was first reported in …
Number of citations: 44 www.sciencedirect.com

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